molecular formula C10H19NO2 B2987529 tert-Butyl 2,2-dimethylcyclopropylcarbamate CAS No. 1488132-04-2

tert-Butyl 2,2-dimethylcyclopropylcarbamate

Cat. No. B2987529
M. Wt: 185.267
InChI Key: KXWGTWHNXIPOPH-UHFFFAOYSA-N
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Description

“tert-Butyl 2,2-dimethylcyclopropylcarbamate” is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.267. It is a derivative of carbamic acid .

Scientific Research Applications

Solvent Effects on Reactivity

One aspect of scientific research involving tert-butyl 2,2-dimethylcyclopropylcarbamate focuses on the reactivity of tert-butylcarbene in various solvents. The study by Rebecca T. Ruck and Maltland Jones (1998) highlights how different solvents can influence the formation of products from tert-butylcarbene, such as 1,1-dimethylcyclopropane and 2-methyl-2-butene. This work underscores the importance of solvent choice in chemical reactions involving carbene intermediates Ruck & Jones, 1998.

Biodegradable Polymers

In another study, M. Dewit and E. Gillies (2009) explored the development of cascade biodegradable polymers using carbamate linkages. These polymers, designed to degrade through a series of intramolecular reactions, offer potential applications in medical devices, drug delivery, and tissue engineering. The introduction of a tert-butylcarbamate group as a cleavable end-cap was a key feature in controlling the degradation kinetics of these polymers Dewit & Gillies, 2009.

Hydroxyl Group Protection

The protection of hydroxyl groups is a fundamental step in various synthetic pathways. E. Corey and A. Venkateswarlu (1972) discussed the development of dimethyl-tert-butylsilyl as a protective agent for hydroxyl groups. This group offers stability under various conditions and ease of removal, making it useful for a wide range of applications, including the synthesis of prostaglandins Corey & Venkateswarlu, 1972.

Synthesis of Insecticide Analogues

Research by Farina Brackmann et al. (2005) involved the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This work illustrates the versatility of tert-butyl 2,2-dimethylcyclopropylcarbamate in synthesizing novel compounds with potential applications in agriculture Brackmann et al., 2005.

properties

IUPAC Name

tert-butyl N-(2,2-dimethylcyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)11-7-6-10(7,4)5/h7H,6H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWGTWHNXIPOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,2-dimethylcyclopropylcarbamate

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